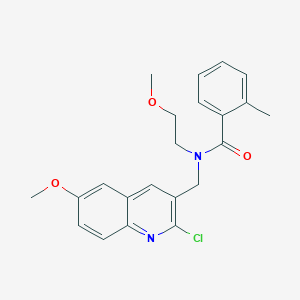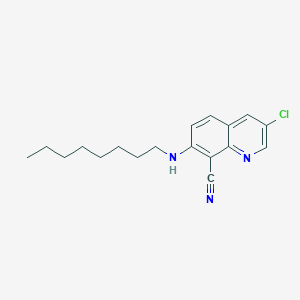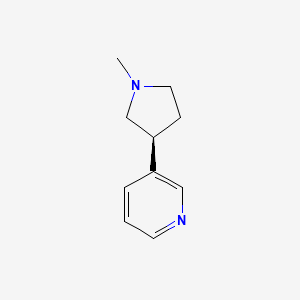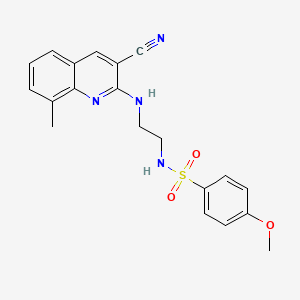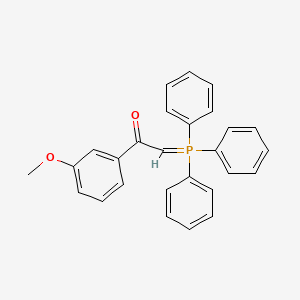
1-(3-Methoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone is an organic compound that features a methoxyphenyl group and a triphenylphosphoranylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 3-methoxybenzaldehyde with triphenylphosphine and an appropriate ylide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism by which 1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, potentially leading to the modulation of biological pathways. Specific pathways and targets would depend on the context of its application and the nature of the interactions.
相似化合物的比较
Similar Compounds
1-(3-Methoxyphenyl)ethyl propionate: This compound shares the methoxyphenyl group but differs in its ester functionality.
Tris(3-methoxyphenyl)phosphine: Similar in containing methoxyphenyl groups, but with a different phosphine core.
Uniqueness
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone is unique due to its combination of a methoxyphenyl group and a triphenylphosphoranylidene moiety
属性
CAS 编号 |
56937-78-1 |
|---|---|
分子式 |
C27H23O2P |
分子量 |
410.4 g/mol |
IUPAC 名称 |
1-(3-methoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C27H23O2P/c1-29-23-13-11-12-22(20-23)27(28)21-30(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
InChI 键 |
JNYADKMXVLTBAN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


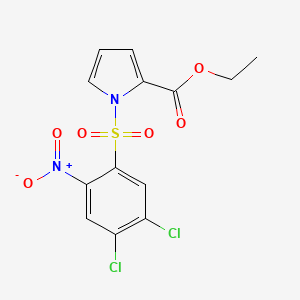
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
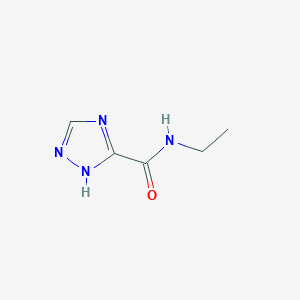
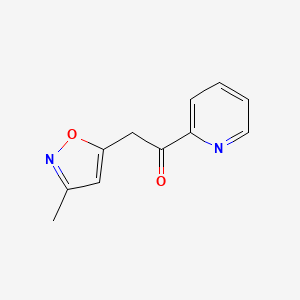
![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)

![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)
